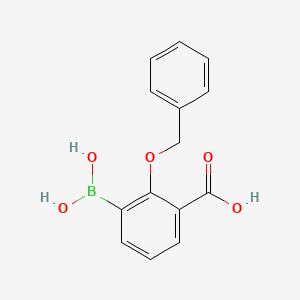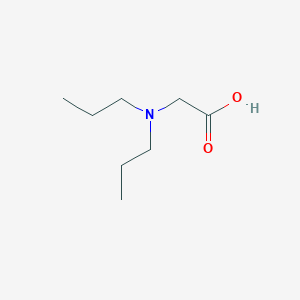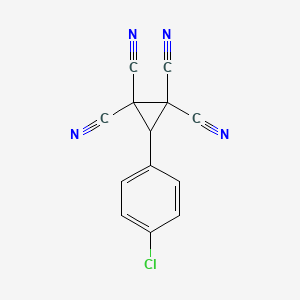![molecular formula C10H10O2 B3032625 4,5-Dihydrobenzo[b]oxepin-2(3H)-one CAS No. 3041-17-6](/img/structure/B3032625.png)
4,5-Dihydrobenzo[b]oxepin-2(3H)-one
Overview
Description
4,5-Dihydrobenzo[b]oxepin-2(3H)-one is a heterocyclic compound that belongs to the benzoxepine family. This compound is characterized by a fused benzene and oxepine ring system, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
The compound 4,5-Dihydrobenzo[b]oxepin-2(3H)-one is a tricyclic compound . It is the parent structure of certain drugs such as the tricyclic antidepressant doxepin and the analgesic fluradoline . These drugs primarily target the central nervous system, specifically neurotransmitter receptors, to exert their therapeutic effects .
Mode of Action
It is known that its derivatives, such as doxepin, work by blocking the reuptake of neurotransmitters, increasing their concentration in the synaptic cleft and prolonging their activity .
Biochemical Pathways
The compound this compound is involved in the bacterial phenylacetic acid (PAA) pathway . This pathway is involved in the bacterial degradation of aromatic components . The compound is converted into 2-oxepin-2(3H)-ylideneacetyl-CoA, an oxygen-containing heterocycle with three double bonds .
Pharmacokinetics
Its derivatives, such as doxepin, are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
Its derivatives have been shown to have various effects, such as antidepressant and analgesic effects . Some benzoxepine-1,2,3-triazole hybrids, synthesized using this compound, have shown antibacterial properties against certain bacterial strains and cytotoxicity against lung and colon cancer cell lines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4,5-Dihydrobenzo[b]oxepin-2(3H)-one are not fully understood. It is known that this compound is involved in various biochemical reactions. For instance, it has been found to interact with certain enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some compounds derived from this compound have shown cytotoxicity against lung and colon cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of this compound can change over time, including its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it is known to interact with certain enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydrobenzo[b]oxepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) strategy. This method involves the reaction of 7,9-disubstituted (Z)-4-(azidomethyl)-5-chloro-2,3-dihydrobenzo[b]oxepine with terminal alkynes at room temperature in dimethylformamide (DMF), yielding the desired benzoxepine derivatives in good to excellent yields .
Industrial Production Methods
the scalability of the CuAAC strategy and other cyclization methods suggests potential for industrial application, provided that reaction conditions are optimized for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydrobenzo[b]oxepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions include various substituted benzoxepines, oxepinones, and dihydrobenzoxepines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5-Dihydrobenzo[b]oxepin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-Dihydrobenzo[b]oxepin-2(3H)-one include:
Dibenzoxepin: A tricyclic compound used as a parent structure for certain drugs like doxepin.
Dibenzazepine: Another tricyclic compound with similar structural features.
Dibenzocycloheptene: A related compound with a different ring system.
Uniqueness
This compound is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Properties
IUPAC Name |
4,5-dihydro-3H-1-benzoxepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10-7-3-5-8-4-1-2-6-9(8)12-10/h1-2,4,6H,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCFSVGBFPOLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450374 | |
| Record name | 4,5-dihydro-3H-benzo[b]oxepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3041-17-6 | |
| Record name | 4,5-dihydro-3H-benzo[b]oxepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


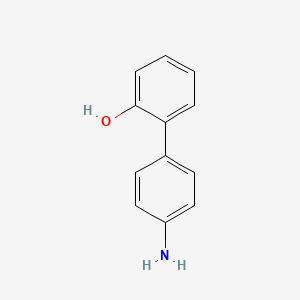
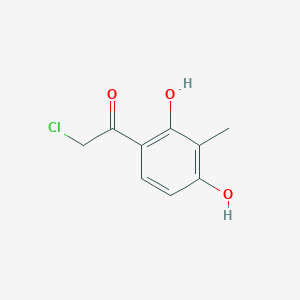
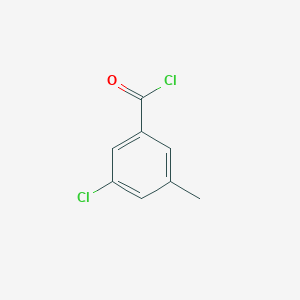
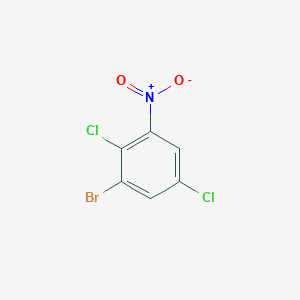
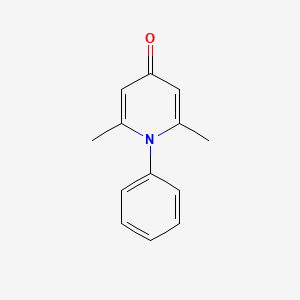

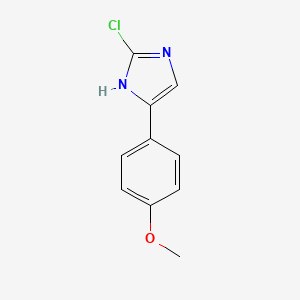

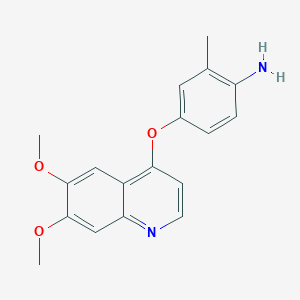
![2-(3-CHLOROPHENYL)BENZO[D]THIAZOLE](/img/structure/B3032557.png)
